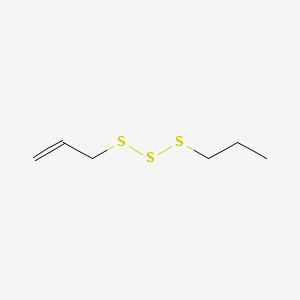

Allyl propyl trisulfide

Descripción general

Descripción

Allyl propyl trisulfide is an organosulfur compound with the molecular formula C6H12S3. It is a naturally occurring compound found in garlic (Allium sativum) and is responsible for some of its characteristic odor and therapeutic properties. This compound is part of a larger family of sulfur-containing compounds that contribute to the health benefits associated with garlic consumption .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Allyl propyl trisulfide can be synthesized through the reaction of allyl chloride with sodium propyl trisulfide. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:

C3H5Cl+Na2S3C3H7→C3H5S3C3H7+2NaCl

Industrial Production Methods: In industrial settings, this compound is often produced through the extraction and distillation of garlic oil. The oil is subjected to fractional distillation to isolate the desired compound. This method leverages the natural abundance of this compound in garlic .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: This compound can be reduced to form allyl propyl disulfide and allyl propyl sulfide using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and mild heating.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

Substitution: Nucleophiles such as thiols, amines, and alcohols under basic or acidic conditions.

Major Products Formed:

Oxidation: Allyl propyl sulfoxide, allyl propyl sulfone.

Reduction: Allyl propyl disulfide, allyl propyl sulfide.

Substitution: Various substituted sulfur compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that allyl propyl trisulfide exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against:

- Bacteria : Including Escherichia coli and Staphylococcus aureus.

- Fungi : Such as Candida albicans and Aspergillus niger.

The proposed mechanism of action involves the disruption of bacterial cell membranes, leading to cell death. However, further investigations are necessary to fully elucidate the underlying mechanisms of APTS's antimicrobial effects.

Anticancer Potential

This compound has garnered attention for its potential anticancer properties. In vitro studies have shown that APTS can induce apoptosis (programmed cell death) in various cancer cell lines. Key findings include:

- Cell Cycle Arrest : APTS has been observed to arrest cancer cells at the G2/M phase, leading to increased apoptosis markers such as caspase-3 activity .

- Mechanisms of Action : The compound appears to exert its effects through oxidative modification of beta-tubulin and modulation of signaling pathways associated with cell survival and apoptosis, including NF-κB and Akt pathways .

Case Study: Prostate Cancer

A study demonstrated that APTS enhanced the efficacy of TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) in prostate cancer cells, promoting apoptosis and inhibiting tumor growth in vivo without significant side effects .

Insecticidal Applications

Preliminary research suggests that APTS may serve as a potential insecticide. Its efficacy against certain insect pests indicates that it could be explored as an environmentally friendly alternative to synthetic pesticides. Further studies are needed to assess its effectiveness and safety in agricultural applications.

Regulation of Blood Sugar Levels

Mecanismo De Acción

The biological effects of allyl propyl trisulfide are primarily attributed to its ability to modulate various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

Cardioprotective Effects: It enhances the production of hydrogen sulfide, a signaling molecule that promotes vasodilation and reduces blood pressure.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway and inhibiting cell proliferation

Comparación Con Compuestos Similares

Allyl propyl trisulfide is part of a family of organosulfur compounds found in garlic. Similar compounds include:

- Diallyl disulfide

- Diallyl trisulfide

- Dipropyl disulfide

- Dipropyl trisulfide

- Allyl methyl disulfide

- Dimethyl disulfide

Uniqueness:

- This compound has a unique combination of allyl and propyl groups, which contributes to its distinct chemical and biological properties. Compared to other similar compounds, it has shown a broader spectrum of antimicrobial activity and more potent cardioprotective effects .

Actividad Biológica

Allyl propyl trisulfide (APTS) is a sulfur-containing compound found in garlic and other Allium species. This article explores its biological activities, including anticancer properties, antimicrobial effects, and potential applications in treating various diseases.

- Chemical Formula : C₆H₁₂S₃

- Molecular Weight : 180.354 g/mol

- CAS Registry Number : 33922-73-5

1. Anticancer Effects

Research has demonstrated that APTS exhibits significant anticancer properties. A study on diallyl trisulfide, a related compound, showed that it induces apoptosis in human colon cancer cells (HCT-15) by disrupting the cell cycle and activating caspase-3, an important apoptotic marker. The findings indicated that treatment with diallyl trisulfide led to cell cycle arrest at the G2/M phase and increased sub-G1 DNA content, indicating apoptosis initiation .

Table 1: Effects of Diallyl Trisulfide on HCT-15 Cells

| Treatment Concentration | Cell Cycle Phase Distribution (%) | Caspase-3 Activity |

|---|---|---|

| Control | G1: 51%, S: 35%, G2/M: 14% | Baseline |

| 20 µM | G1/S arrest; G2/M increase | Increased |

2. Antimicrobial Activity

APTS has shown promising antimicrobial activity against various pathogens. Garlic-derived compounds, including APTS, have been studied for their effectiveness against bacteria and fungi. For example, studies indicate that garlic extracts can inhibit the growth of Helicobacter pylori and other pathogenic bacteria due to their sulfur-containing compounds .

3. Cardiovascular Protective Effects

The cardiovascular benefits of APTS are attributed to its ability to modulate nitric oxide production and improve endothelial function. Research suggests that compounds like diallyl disulfide (DADS), which is structurally similar to APTS, can enhance vasodilation and reduce blood pressure by promoting nitric oxide synthesis in endothelial cells .

Case Studies

Several case studies have highlighted the therapeutic potential of garlic-derived compounds in clinical settings:

- Study on Hypertension : A clinical trial involving garlic supplements demonstrated a significant reduction in systolic and diastolic blood pressure among participants, attributed to the bioactive compounds including APTS .

- Infection Control : A case study reported that patients with recurrent infections showed improved outcomes when treated with garlic extract containing APTS, suggesting its role as an adjunct therapy in infection management .

Propiedades

IUPAC Name |

1-(prop-2-enyltrisulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S3/c1-3-5-7-9-8-6-4-2/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJMGVJLUBBAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSSSCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335472 | |

| Record name | allyl propyl trisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33922-73-5 | |

| Record name | Allyl propyl trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033922735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | allyl propyl trisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLYL PROPYL TRISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB8R8DYZ2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.